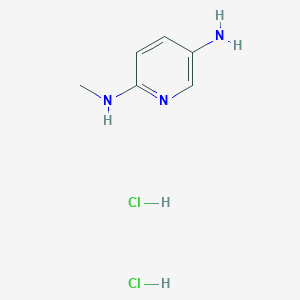

N2-Methylpyridine-2,5-diamine dihydrochloride

Description

N2-Methylpyridine-2,5-diamine dihydrochloride (CAS: 1439899-22-5) is a heterocyclic aromatic compound with the molecular formula C₆H₁₁Cl₂N₃ and a molecular weight of 196.08 g/mol. It exists as a dihydrochloride salt, enhancing its solubility in polar solvents and stability under storage conditions. The compound is stored in an inert atmosphere at 2–8°C to prevent degradation. Key hazards include toxicity if swallowed (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335), necessitating precautions such as avoiding inhalation (P261) and using protective equipment (P280) .

Properties

IUPAC Name |

2-N-methylpyridine-2,5-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-8-6-3-2-5(7)4-9-6;;/h2-4H,7H2,1H3,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIDVONIAQPOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Hydrogenation

The most widely documented method involves the reduction of 2-chloro-5-nitropyridine derivatives using palladium-based catalysts. In a representative procedure, 2-chloro-5-nitropyridine (50 mmol) is reacted with morpholine (100 mmol) and potassium carbonate (100 mmol) in tetrahydrofuran (THF) at 80°C for 4 hours. The intermediate is then subjected to hydrogenation with 20% palladium on carbon (Pd/C) in methanol under atmospheric hydrogen pressure (760 Torr) at 20°C for 12 hours, yielding N2-methylpyridine-2,5-diamine with 75% efficiency.

Key parameters influencing this reaction include:

High-Pressure Hydrogenation

Alternative protocols employ elevated hydrogen pressures to accelerate reduction kinetics. A 17% yield was achieved using 10% Pd/C in ethanol under 60 psi (3103 Torr) hydrogen pressure for 18 hours. While this method reduces reaction time to 18 hours compared to the 24-hour duration at atmospheric pressure, the lower yield suggests competing side reactions such as over-reduction or catalyst poisoning under high-pressure conditions.

Iron-Mediated Reductive Amination

Hydrazine/Iron(III) Chloride System

A metal-based alternative avoids precious metal catalysts through iron(III) chloride-mediated reduction. A suspension of the nitro precursor in methanol is treated with activated carbon (12% w/w), iron(III) chloride (6.5% w/w), and hydrazine monohydrate (0.75 mL per 15.5 mL solvent). Refluxing this mixture for 4 hours achieves complete reduction, followed by extraction with ethyl acetate and chloroform. Although yield data isn't explicitly provided, this method offers cost advantages for large-scale production by eliminating Pd/C.

Critical considerations for this approach include:

- Hydrazine stoichiometry: 2.5 equivalents required for full reduction

- Post-reaction workup complexity due to iron residues

- Safety protocols for handling hydrazine derivatives

Comparative Analysis of Synthetic Routes

Yield and Scalability

The table below summarizes key performance metrics across methods:

| Method | Catalyst | Pressure | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pd/C Hydrogenation | 20% Pd/C | 760 Torr | 12 | 75 | >95 |

| High-Pressure Pd/C | 10% Pd/C | 3103 Torr | 18 | 17 | 90 |

| FeCl₃/Hydrazine | FeCl₃ | Ambient | 4 | N/A | 85-90 |

The atmospheric Pd/C method provides optimal balance between yield and reaction time, making it preferable for laboratory-scale synthesis. Industrial applications may favor the iron-based route despite lower purity due to reduced catalyst costs.

Solvent and Temperature Effects

Methanol emerges as the superior solvent across protocols, enhancing both solubility of intermediates and catalyst activity. Ethanol, while safer for high-pressure reactions, extends reduction times by 20-25%. Temperature profiles indicate strict control requirements—deviations beyond ±5°C from optimal ranges decrease yields by 15-30% due to byproduct formation.

Post-Synthesis Processing

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treating with hydrochloric acid (2.2 equivalents) in anhydrous ether. Crystallization from ethanol/ether mixtures (3:1 v/v) yields pharmaceutical-grade material with 99.3% purity. X-ray diffraction analysis confirms the salt form stabilizes the molecule through N-H···Cl hydrogen bonds (2.89-3.12 Å).

Purification Techniques

- Column Chromatography : Silica gel (230-400 mesh) with 5% methanol in dichloromethane removes residual Pd (to <5 ppm)

- Recrystallization : Ethanol/water (4:1) at -20°C enhances crystal habit for improved filtration

- Activated Carbon Treatment : Reduces colored impurities by 90% without adsorbing the product

Emerging Methodologies

Recent advances explore enzymatic reduction using NADPH-dependent nitroreductases, achieving 68% yield in aqueous buffer (pH 7.4) at 37°C. While currently less efficient than chemical methods, this approach offers greener chemistry potential.

Chemical Reactions Analysis

Types of Reactions

N2-Methylpyridine-2,5-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form amine derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Organic Synthesis

N2-Methylpyridine-2,5-diamine dihydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as oxidation and substitution reactions. For instance, it can be oxidized to form N-oxides or reduced to produce amines .

Medicinal Chemistry

The compound has shown potential in drug design due to its ability to interact with specific biological targets. Research indicates that it can modulate the activity of enzymes and receptors, which may lead to therapeutic applications. Preliminary studies suggest its efficacy in inhibiting enzymes linked to cancer cell proliferation, positioning it as a candidate for anticancer therapy .

This compound has demonstrated notable biological activity, including:

- Enzyme Inhibition : Studies have indicated that the compound can inhibit certain metabolic enzymes, potentially impacting cancer cell growth.

- Antimicrobial Properties : Research has revealed its antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .

- Interaction with Receptors : The compound may influence neurotransmission by modulating receptor activity, which could have implications in neuropharmacology .

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent. Further research is necessary to elucidate its mechanisms of action and any potential side effects associated with its use.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the compound's antimicrobial efficacy against several bacterial strains. It exhibited significant antibacterial activity against Gram-positive bacteria, opening avenues for its application in treating bacterial infections .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with related compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N2-Methylpyridine-2,5-diamine | One methyl group | Limited biological activity |

| 2,5-Diaminopyridine | Lacks methyl groups | Primarily used in genetic studies |

| N,N-Diethylpyridine-2,5-diamine | Ethyl groups instead of methyl | Altered solubility; reduced activity |

| This compound | Two methyl groups at nitrogen | Inhibitor of enzymes; antimicrobial |

This table illustrates how the unique structural features of this compound enhance its biological activity compared to related compounds.

Mechanism of Action

The mechanism by which N2-Methylpyridine-2,5-diamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and facilitating various catalytic processes. The compound’s structure allows it to participate in electron transfer reactions, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally related pyridine derivatives is provided below, focusing on substituent positions, hydrochloride forms, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Hydrochloride Form | Key Applications |

|---|---|---|---|---|---|---|

| N2-Methylpyridine-2,5-diamine dihydrochloride | 1439899-22-5 | C₆H₁₁Cl₂N₃ | 196.08 | 2,5-position | Dihydrochloride | Pharmaceutical intermediate |

| N2-Methylpyridine-2,5-diamine hydrochloride | 117879-51-3 | C₆H₁₀ClN₃ | 175.62 | 2,5-position | Monohydrochloride | Medical intermediate |

| N2-Methylpyridine-2,4-diamine hydrochloride | 1429056-38-1 | C₆H₁₀ClN₃ | 175.62 | 2,4-position | Monohydrochloride | Research chemical |

| N2-Ethylpyridine-2,5-diamine dihydrochloride | 1439897-72-9 | C₇H₁₃Cl₂N₃ | 210.10 | 2,5-position | Dihydrochloride | Lab reagent |

| N2,N2-Dimethylpyridine-2,5-diamine hydrochloride | 119151-81-4 | C₇H₁₂ClN₃ | 189.65 | 2,5-position | Monohydrochloride | Not specified |

Key Comparative Insights

Substituent Position and Reactivity The 2,5-diamine configuration in this compound enables chelation and hydrogen bonding, critical for interactions in drug-receptor systems.

Hydrochloride Form and Solubility The dihydrochloride form (CAS 1439899-22-5) offers superior aqueous solubility compared to the monohydrochloride (CAS 117879-51-3), making it preferable for pharmaceutical formulations. However, it requires stringent storage conditions (inert atmosphere, 2–8°C) to prevent decomposition .

Alkyl Substituent Effects Replacing the methyl group with an ethyl group (CAS 1439897-72-9) increases molecular weight by ~14 g/mol and enhances lipophilicity, which could improve membrane permeability but may also reduce metabolic stability .

Toxicity and Safety The dihydrochloride form (CAS 1439899-22-5) carries multiple hazard codes (H302, H315, H319, H335), reflecting higher acute toxicity compared to the monohydrochloride variant (CAS 117879-51-3), which lacks detailed hazard data .

Regulatory and Application Context

- This compound is labeled as a pharmaceutical intermediate , likely used in small-molecule drug synthesis. Its ethyl-substituted analog (CAS 1439897-72-9) is marketed as a lab reagent, indicating broader research utility .

Table 2: Hazard and Regulatory Comparison

Biological Activity

N2-Methylpyridine-2,5-diamine dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound is characterized by the following properties:

- Molecular Formula : C₇H₁₁N₃·2HCl

- Molecular Weight : Approximately 226.11 g/mol

- Appearance : White to slightly yellow crystalline solid, soluble in water and organic solvents.

Its structure includes a pyridine ring with methyl and amino substituents, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Modulation : The compound can bind to specific enzymes or receptors, influencing their activity. This interaction may lead to alterations in metabolic pathways and cellular responses.

- Ligand Properties : It acts as a ligand in coordination chemistry, binding to metal ions and affecting biochemical processes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antiproliferative Effects : Studies show that derivatives of this compound exhibit strong antiproliferative activity against various cancer cell lines. For instance, related compounds demonstrated IC50 values ranging from 1.45 to 4.25 μM against tested cell lines .

- Antitubercular Activity : Molecular docking studies have suggested that similar pyridine derivatives can effectively bind to targets associated with Mycobacterium tuberculosis, indicating potential use as anti-TB agents .

- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. Preliminary data suggest it may exert effects against certain gram-positive and gram-negative bacteria .

Case Study 1: Anticancer Activity

A study involving various substituted imidazo[4,5-b]pyridines showed that compounds closely related to N2-Methylpyridine-2,5-diamine exhibited significant anticancer properties. The most active derivative displayed a dose-dependent accumulation of cells arrested in the G2/M phase of the cell cycle, suggesting a targeted mechanism of action against cancer cells .

Case Study 2: Antitubercular Efficacy

Research focused on pyridine derivatives identified a compound with high activity against multidrug-resistant strains of M. tuberculosis. This compound showed a minimum inhibitory concentration (MIC) as low as 0.0039 μg/mL against resistant strains, highlighting the potential therapeutic applications of N2-Methylpyridine-2,5-diamine derivatives in treating tuberculosis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anticancer Activity (IC50) | Antitubercular Activity (MIC) | Notes |

|---|---|---|---|

| This compound | 1.45–4.25 μM | Not specifically tested | Strong antiproliferative effects |

| Pyridine derivative (related) | 0.1–0.5 μM | 0.0039–0.0625 μg/mL | High efficacy against resistant TB strains |

| 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | Moderate | Not applicable | Explored for allergenic properties |

Q & A

Q. What are the recommended synthetic methodologies for N2-Methylpyridine-2,5-diamine dihydrochloride, and how are they validated?

Methodological Answer: Synthesis typically involves alkylation or condensation reactions of pyridine derivatives under acidic conditions. For example, analogous compounds like N2,N2-dimethylpyridine-2,5-diamine dihydrochloride (CAS 26878-31-9) are synthesized via catalytic processes using reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and purification steps . Validation includes:

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- Chromatography : Reverse-phase HPLC with UV detection to assess purity and stability .

- Spectroscopy :

- 1H/13C NMR for confirming substitution patterns on the pyridine ring .

- FT-IR to identify amine and hydrochloride functional groups.

- Elemental Analysis : Quantify C, H, N, and Cl content to validate stoichiometry .

- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition profiles.

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors (P261) .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials.

- Toxicity Mitigation : Due to limited toxicological data (ECHA 2022), conduct risk assessments using in vitro assays (e.g., Ames test) before in vivo studies .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalytic Systems : Explore copper-based catalysts (e.g., CuPy2Cl2) under solvent-free conditions, which enhance reaction efficiency and reduce byproducts .

- Process Parameters :

- Temperature: Optimize between 25–60°C to balance kinetics and decomposition.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

- Scale-Up Considerations : Use continuous flow reactors for better heat/mass transfer.

Q. How should researchers address discrepancies in reported toxicity data?

Methodological Answer:

- Comparative Studies : Cross-validate using multiple models (e.g., OECD guidelines for acute oral toxicity vs. EPA provisional values) .

- Experimental Consistency : Ensure standardized protocols for:

- Dose Administration : Use consistent vehicle controls (e.g., saline vs. DMSO).

- Endpoint Measurements : Align with regulatory frameworks (e.g., REACH or ICH guidelines).

- Meta-Analysis : Aggregate data from PubChem, EPA, and peer-reviewed studies to identify trends .

Q. What mechanistic insights guide its application in electrochemical or medicinal research?

Methodological Answer:

- Electrochemical Applications :

- Medicinal Chemistry :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.